molecular formula C15H13FN2O4 B1664260 N-Hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea CAS No. 141579-67-1

N-Hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea

Cat. No. B1664260
M. Wt: 304.27 g/mol
InChI Key: OLZHFFKRBCZHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A 78773 is a potent, selective, direct, and reversible 5-lipoxygenase inhibitor. It has activity in a variety of purified cells and in more complex biological systems such as whole blood, lung fragments, and tracheal tissues. A 78773 acts against inflammation and allergy, edema, inflammatory cell influx, and bronchospasm. It may treat asthma and inflammatory bowel disease.

Scientific Research Applications

Urea Derivatives and Urease Inhibition

N-Hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea belongs to the class of urea derivatives which are notable for their role in enzyme inhibition, specifically urease. Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is significant in various fields, including agriculture and medicine. Urea derivatives have found applications as urease inhibitors to control the adverse effects of urea fertilizers on seed germination and seedling growth. The inhibition of urease activity in soil by compounds like N-(n-butyl)thiophosphoric triamide (NBPT) has shown effectiveness in decreasing ammonia volatilization and nitrite accumulation, thereby enhancing the utility of urea fertilizers (Bremner, 1995).

Medical Applications: Infection Treatment

Urease inhibitors, including certain urea derivatives, are also significant in medical applications, particularly in treating infections caused by urease-producing bacteria. These bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract, can cause serious infections. Urease inhibitors have been studied and patented for their potential use in treating these infections. Although currently, only acetohydroxamic acid is clinically used (with noted side effects), the potential of urease inhibition in medical treatment is still being explored, indicating a promising area for further research and development of new compounds (Kosikowska & Berlicki, 2011).

Agricultural Implications: Urea Metabolism in Ruminants

In the context of agriculture, understanding the metabolism and regulation of urea, particularly in ruminants, is crucial for optimizing feed efficiency and managing nitrogen waste. Urea is a significant non-protein nitrogen source in ruminant diets, and its metabolism by rumen bacterial urease plays a key role in providing nitrogen for microbial protein synthesis, crucial for the animal's protein requirements. Research has combined traditional and molecular approaches to gain better insight into urea-degrading bacteria and urea nitrogen metabolism in ruminants, which is essential for improving the efficiency of urea utilization in these animals (Jin et al., 2018).

properties

CAS RN

141579-67-1

Product Name

N-Hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea

Molecular Formula

C15H13FN2O4

Molecular Weight

304.27 g/mol

IUPAC Name

1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea

InChI

InChI=1S/C15H13FN2O4/c1-10(18(20)15(17)19)2-5-12-8-9-14(21-12)22-13-6-3-11(16)4-7-13/h3-4,6-10,20H,1H3,(H2,17,19)

InChI Key

OLZHFFKRBCZHHT-UHFFFAOYSA-N

SMILES

CC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O

Canonical SMILES

CC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 78773
A 79175
A-78773
A-79175
Abbott 79175
Abbott-79175
N-(3-(5-(4-fluorophenoxy)-2-furanyl)-1-methyl-2-propynyl)-N-hydroxyurea
N-hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea
Reactant of Route 2
Reactant of Route 2
N-Hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea
Reactant of Route 3
Reactant of Route 3
N-Hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea
Reactant of Route 4
N-Hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea
Reactant of Route 5
Reactant of Route 5
N-Hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea
Reactant of Route 6
N-Hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.